Atuzaginstat - 2211981-76-7

Atuzaginstat

Catalog Number: EVT-3462308
CAS Number: 2211981-76-7
Molecular Formula: C19H25F3N2O3
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Theoretical Foundations of Atuzaginstat’s Role in Neurodegenerative Disease Pathogenesis

Pathogen Hypothesis of Alzheimer’s Disease: Porphyromonas gingivalis as an Etiological Agent

The pathogen hypothesis posits that chronic microbial infections, particularly by the keystone periodontal pathogen Porphyromonas gingivalis, contribute directly to Alzheimer’s disease (AD) pathogenesis. P. gingivalis and its virulence factors have been identified in the brains of AD patients, with post-mortem analyses revealing significantly higher levels of bacterial DNA and gingipain proteases in AD-affected cortices compared to non-demented controls [1] [3]. This obligately anaerobic, gram-negative bacterium colonizes oral biofilms and gains access to the brain through multiple routes: (1) hematogenous dissemination via systemic circulation, (2) axonal transport along cranial nerves (e.g., trigeminal nerve), and (3) compromised blood-brain barrier (BBB) integrity in aging or vascular disease [1] [4]. Once intracerebral, P. gingivalis establishes persistent reservoirs, evading immune clearance through biofilm-like structures and immunosuppressive molecule secretion.

The bacterium’s pathogenicity arises from its arsenal of virulence factors (Table 1), most notably gingipains (lysine- and arginine-specific cysteine proteases), which directly cleave host proteins to facilitate bacterial invasion, nutrient acquisition, and immune evasion. P. gingivalis also produces lipopolysaccharide (LPS) with atypical lipid A structures that trigger weaker Toll-like receptor 4 (TLR4) activation compared to enteric LPS, enabling chronic "smoldering" inflammation. Additionally, fimbriae mediate bacterial adhesion to host cells and extracellular matrices, while capsular polysaccharides confer resistance to phagocytosis [1] [4].

Table 1: Virulence Factors of P. gingivalis Implicated in Alzheimer's Disease Pathogenesis

Virulence FactorBiochemical ClassPrimary FunctionsRole in Neurodegeneration
RgpA/B GingipainsCysteine proteasesCleave host proteins (e.g., cytokines, complement); activate MMPsDegrade neuronal tau; induce Aβ1-42 production; trigger neuroinflammation
Kgp GingipainCysteine proteaseHemoglobin hydrolysis (iron acquisition)Promote cerebral iron dyshomeostasis; oxidative stress
LPS (PgLPS)Atypical endotoxinTLR2/4 agonist; weak inducer of NF-κBChronic microglial priming; synergistic toxicity with Aβ
Fimbriae (FimA)Protein filamentsHost cell adhesion; biofilm formationFacilitate brain endothelial invasion; persistence
Capsular PolysaccharideSurface polysaccharideAnti-phagocytic; complement resistanceImpede microglial bacterial clearance

Epidemiological studies substantiate this link, showing that individuals with chronic periodontitis exhibit a 1.5–2-fold increased risk of developing AD. Longitudinal cohorts reveal accelerated cognitive decline in AD patients with concurrent P. gingivalis oral infections, while murine models demonstrate that intracerebral or oral inoculation with P. gingivalis induces hallmark AD pathologies: amyloid-β (Aβ) plaques, neurofibrillary tangles, neuroinflammation, and neuronal loss [1] [3]. These findings reposition AD as a possible polymicrobial disorder, with P. gingivalis acting as a principal etiological driver.

Gingipain-Mediated Neurotoxicity: Mechanisms Linking Periodontal Pathogens to Amyloid-β and Tau Pathology

Gingipains (RgpA/B and Kgp) are the primary effector molecules linking P. gingivalis to AD neuropathology. These proteases exhibit broad substrate specificity, enabling them to dysregulate multiple pathways central to neuronal homeostasis (Table 2):

  • Amyloid-β Pathology: Gingipains directly stimulate amyloidogenic processing of APP. RgpB cleaves the Aβ1-42 peptide at Arg5, generating highly aggregation-prone N-terminal truncated fragments (e.g., Aβ4-42) that nucleate fibril formation faster than full-length Aβ1-42 [1] [3]. Concurrently, gingipains upregulate β-secretase (BACE1) expression and activity while downregulating insulin-degrading enzyme (IDE), which catabolizes Aβ. This dual action amplifies cerebral Aβ accumulation. Notably, Aβ oligomers exhibit synergistic toxicity with P. gingivalis LPS, exacerbating neuronal membrane permeability and calcium dysregulation [3] [6].

  • Tau Proteotoxicity: RgpA/B gingipains directly cleave neuronal tau at Lys340 and Arg347, generating C-terminal fragments that rapidly aggregate into insoluble filaments. These fragments serve as seeds for endogenous tau misfolding, accelerating neurofibrillary tangle formation. Gingipain-mediated tau cleavage occurs before hyperphosphorylation, suggesting it is an early trigger in tauopathy cascades [1] [3] [6].

  • Neuroinflammation: Gingipains activate microglia and astrocytes through multiple receptors (TLR2/4, RAGE, PARs). They cleave complement C3/C5, generating potent anaphylatoxins (C3a/C5a) that recruit phagocytes. Microglia exposed to gingipains adopt a "disease-associated" (DAM) phenotype characterized by elevated IL-1β, IL-6, TNF-α, and nitric oxide secretion but impaired phagocytic clearance of Aβ. This chronic inflammatory milieu promotes synaptic loss and neuronal apoptosis [3] [6].

  • Blood-Brain Barrier Disruption: RgpA/B degrade tight junction proteins (occludin, claudin-5) and adherens junctions (VE-cadherin) in cerebral endothelial cells, increasing paracellular permeability. Concurrently, gingipains activate matrix metalloproteinases (MMP-3/9), which degrade basement membrane collagen, facilitating leukocyte infiltration and further bacterial brain invasion [1] [4].

Table 2: Gingipain-Mediated Pathogenic Mechanisms in Alzheimer's Disease

Pathogenic MechanismMolecular TargetsConsequences in AD Brain
Amyloidogenic ProcessingCleaves Aβ1-42 → Aβ4-42; ↑ BACE1; ↓ IDEEnhanced Aβ oligomerization; plaque maturation
Tau ProteolysisCleaves tau at Lys340/Arg347Seeding of neurofibrillary tangles; accelerated tauopathy
Microglial PolarizationActivates TLR2/4, PARs; ↑ C3a/C5aDAM phenotype: chronic inflammation, failed Aβ clearance
BBB DisruptionDegrades occludin, claudin-5; activates MMP-3/9Increased permeability; leukocyte infiltration; bacterial invasion
Mitochondrial Damage↑ Cytochrome c release; ↓ Complex I activityOxidative stress; neuronal bioenergetic failure

Evolutionary Conservation of Antimicrobial Peptides and Aβ Oligomerization in Innate Immunity

Amyloid-β’s role extends beyond neurodegeneration; it functions as an antimicrobial peptide (AMP) within the brain’s innate immune system. This perspective reframes Aβ plaque formation as an evolutionarily conserved host defense mechanism. Aβ oligomers exhibit potent microbicidal activity against diverse pathogens, including P. gingivalis, through pore-forming mechanisms that disrupt microbial membranes—functionally analogous to LL-37 (cathelicidin) and human defensins [1] [3]. Phylogenetic analyses reveal that Aβ sequences are conserved across vertebrates, with the Aβ1-42 isoform showing optimal structural flexibility for oligomerization and pathogen entrapment.

P. gingivalis infection triggers this ancient immune response: Aβ oligomers sequester bacterial cells and gingipains, limiting their dissemination. However, chronic infection subverts this defense. Gingipains hydrolyze Aβ’s Arg5 residue—critical for its α-helical structure and membrane insertion—generating truncated peptides (Aβ4-42) that aggregate rapidly but lack microbicidal efficacy [1]. Consequently, the brain accumulates nonfunctional Aβ deposits that evolve into plaques. Simultaneously, gingipains degrade endogenous AMPs (e.g., β-defensin-3, LL-37), crippling broader antimicrobial defenses and enabling polymicrobial brain invasion.

Comparative studies of AMPs highlight Aβ’s unique position (Table 3). Unlike secreted AMPs, Aβ remains membrane-tethered (via APP), restricting its action to neuronal membranes. This localization predisposes Aβ to collateral neuronal damage during antimicrobial activity, especially when hyperactivated by chronic infections. The "antimicrobial protection hypothesis" thus explains why Aβ accumulates preferentially at infection sites (e.g., near P. gingivalis-infected neurons) and why amyloid plaques contain microbial signatures [1] [3].

Table 3: Comparative Analysis of Key Antimicrobial Peptides in Cerebral Innate Immunity

Antimicrobial PeptidePrimary Cellular SourceMechanism of ActionRole in P. gingivalis Response
1-42Neurons (membrane-tethered)Pore formation; pathogen aggregationSequesters P. gingivalis; gingipain substrate → loss of function
LL-37 (Cathelicidin)Microglia, epithelial cellsMembrane lysis; immunomodulationDegraded by Rgp gingipains; inactivated
β-Defensin-3Astrocytes, microgliaDisrupts microbial membranesCleaved by Kgp gingipain; depleted in AD brain
Histatin-5Salivary glands (CNS: low)Metal ion chelation; osmotic lysisNot effective against P. gingivalis biofilms
S100A8/A9 (Calprotectin)Neutrophils, glial cellsZinc/manganese sequestrationStarves bacteria of essential metals; gingipains evade

Atuzaginstat (COR388) emerges as a rationally designed therapeutic targeting this nexus. It is a covalent inhibitor that specifically inactivates gingipains through irreversible binding to the catalytic cysteine residue within the enzymes’ active sites. By preserving Aβ’s structural integrity and antimicrobial function while halting tau cleavage and neuroinflammation, Atuzaginstat addresses both infectious triggers and downstream neurotoxicity [1] [2] [3].

Properties

CAS Number

2211981-76-7

Product Name

Atuzaginstat

IUPAC Name

N-[(3S)-7-amino-2-oxo-1-(2,3,6-trifluorophenoxy)heptan-3-yl]cyclopentanecarboxamide

Molecular Formula

C19H25F3N2O3

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C19H25F3N2O3/c20-13-8-9-14(21)18(17(13)22)27-11-16(25)15(7-3-4-10-23)24-19(26)12-5-1-2-6-12/h8-9,12,15H,1-7,10-11,23H2,(H,24,26)/t15-/m0/s1

InChI Key

OLIMBXKACVCIMM-HNNXBMFYSA-N

SMILES

C1CCC(C1)C(=O)NC(CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F

Canonical SMILES

C1CCC(C1)C(=O)NC(CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F

Isomeric SMILES

C1CCC(C1)C(=O)N[C@@H](CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.